Cyclohexane-1,3,5-triamine (often sourced as the cis,cis-isomer, TACH) is a rigid, aliphatic tripodal polyamine characterized by its stable chair conformation and three exocyclic primary amine groups. Unlike flexible linear polyamines or planar aromatic triamines, this compound provides absolute pre-organization for facial coordination geometry. In industrial and advanced laboratory procurement, it is primarily selected as a high-performance building block for interfacial polymerization of polyamide nanofilms, a structure-directing node for metal-organic frameworks (MOFs) with precise void dimensions, and a facially capping ligand for transition metal catalysts. Its fully saturated aliphatic ring ensures high basicity and eliminates pi-pi stacking interference, making it a critical selection for workflows requiring strict steric control, high kinetic stability in metal complexes, and reproducible supramolecular assembly [1].
Substituting Cyclohexane-1,3,5-triamine with more common, lower-cost alternatives fundamentally alters process outcomes and material performance. If a buyer substitutes a flexible linear triamine like diethylenetriamine (DETA), the lack of structural rigidity leads to unpredictable mixtures of facial (fac) and meridional (mer) coordination isomers, requiring costly downstream purification and reducing catalytic reproducibility. Conversely, substituting with an aromatic analog like 1,3,5-benzenetriamine introduces a planar geometry and significantly lower basicity (due to sp2 hybridization), which promotes dense pi-pi stacking rather than the open 3D void spaces required for MOFs or the high reactivity needed for rapid interfacial polymerization. Furthermore, while macrocyclic aliphatic amines like 1,4,7-triazacyclononane (TACN) also provide facial capping, their secondary amine backbone and increased steric bulk block access to metal cavity interiors, limiting their utility in host-guest applications and open-cage cluster synthesis [1].
In the synthesis of octahedral transition metal complexes (e.g., Ru(II), Ni(II)), the structural rigidity of the cyclohexane chair conformation forces the three amine groups of cis,cis-1,3,5-triaminocyclohexane to coordinate exclusively on a single face of the octahedron. This results in 100% facial (fac) isomer formation. In contrast, flexible linear polyamines like diethylenetriamine (DETA) can wrap around the metal center, yielding unpredictable mixtures of fac and mer isomers that complicate characterization and scale-up [1].
| Evidence Dimension | Coordination Isomer Purity |
| Target Compound Data | Cyclohexane-1,3,5-triamine (TACH) yields exclusively facial (fac) capped complexes. |
| Comparator Or Baseline | Diethylenetriamine (DETA) yields mixtures of facial (fac) and meridional (mer) isomers. |
| Quantified Difference | 100% fac selectivity for TACH vs. mixed fac/mer yields for DETA. |
| Conditions | Octahedral transition metal complexation (e.g., RuCl2/DMSO precursors) in standard solvent systems. |
Eliminates the need for complex chromatographic separation of isomers, ensuring high-yield, reproducible procurement of single-isomer catalyst precursors.
The non-planar, sp3-hybridized geometry of 1,3,5-triaminocyclohexane acts as a specific structure-directing node in coordination polymers. When reacted with copper(II) fluoride, the rigid ligand directs the self-assembly of a cubic 3D network featuring precise 1.0 nm void spaces. When reacted with copper(II) sulfate, it yields a hexagonal 3D layered network containing 1.5 nm diameter nanotubes. Planar aromatic comparators like 1,3,5-benzenetriamine cannot achieve these specific aliphatic-directed topologies without complex pillaring strategies [1].
| Evidence Dimension | Supramolecular Void Size and Topology |
| Target Compound Data | Cyclohexane-1,3,5-triamine generates 1.0 nm cubic voids or 1.5 nm nanotubes depending on the counterion. |
| Comparator Or Baseline | Planar aromatic triamines (e.g., 1,3,5-benzenetriamine) default to 2D pi-stacked sheets. |
| Quantified Difference | Guaranteed 3D open-framework generation (1.0–1.5 nm) vs. dense 2D packing. |
| Conditions | Ligand-directed self-assembly with Cu(II) salts under ambient or solvothermal crystallization. |
Allows materials scientists to procure a reliable aliphatic node for engineering specific pore sizes in gas separation or host-guest MOFs.
In the fabrication of thin-film composite (TFC) nanofiltration membranes via interfacial polymerization with trimesoyl chloride (TMC), the use of cis,cis-1,3,5-triaminocyclohexane produces highly rigid, sub-5 nm polyamide nanofilms. These membranes achieve exceptional water transport properties, breaking standard permeance-selectivity trade-offs. Compared to standard linear polyamines (like DETA) which form thicker, more flexible active layers, the rigid cyclic structure of TACH creates a precise free-volume network that maintains high salt rejection while maximizing flux [1].
| Evidence Dimension | Membrane Active Layer Rigidity and Thickness |
| Target Compound Data | Cyclohexane-1,3,5-triamine forms sub-5 nm rigid polyamide nanofilms with high water permeance. |
| Comparator Or Baseline | Linear polyamines (e.g., DETA) form thicker, flexible films with lower permeance-to-rejection ratios. |
| Quantified Difference | Sub-5 nm ultrathin rigid film formation vs. standard >10 nm flexible films. |
| Conditions | Interfacial polymerization with trimesoyl chloride (TMC) on porous supports. |
Justifies the procurement of this specific cyclic triamine for manufacturing next-generation, high-flux water purification membranes.
When constructing open-cage metal-cyanide clusters (e.g., M8(CN)24 architectures), the capping ligand must stabilize the metal vertices without blocking the internal pore. Cyclohexane-1,3,5-triamine provides robust facial capping via its primary amines, leaving the sizable interior cavity completely accessible for guest inclusion. In contrast, macrocyclic alternatives like N,N',N''-trimethyl-1,4,7-triazacyclononane (Me3TACN) project bulky methyl groups into the pore space, sterically hindering or completely blocking guest access to the cluster core [1].
| Evidence Dimension | Interior Cavity Accessibility |
| Target Compound Data | Cyclohexane-1,3,5-triamine (primary amines) leaves the cluster cavity fully open. |
| Comparator Or Baseline | Me3TACN (tertiary amines) sterically blocks the cavity with methyl groups. |
| Quantified Difference | Unhindered guest inclusion vs. sterically blocked interior pores. |
| Conditions | Assembly of high-nuclearity metal-cyanide clusters (e.g., Cr8Ni6(CN)24) in aqueous solution. |
Critical for researchers designing open-cage clusters for small-molecule trapping, sensing, or interior-pore catalysis.
Procuring TACH to synthesize facially capped Ru(II) or Ni(II) precursors, leveraging its rigid chair conformation to completely avoid the fac/mer isomeric mixtures associated with flexible linear polyamines [1].
Utilizing TACH as the aqueous monomer in interfacial polymerization with acyl chlorides to cast sub-5 nm, highly rigid polyamide active layers that break conventional permeance-selectivity trade-offs [2].
Selecting TACH over planar aromatic linkers to construct 3D coordination networks, specifically to exploit its fully saturated, non-planar geometry to generate precise 1.0 nm to 1.5 nm void spaces without pi-pi stacking interference [3].
Employing TACH as a compact, facially capping ligand in the synthesis of high-nuclearity clusters, ensuring that the internal cavity remains sterically accessible for host-guest chemistry, unlike bulky macrocyclic alternatives [4].